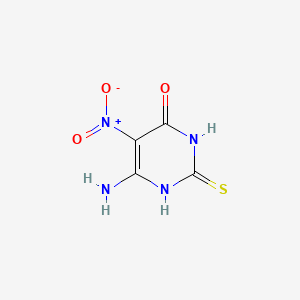

6-Amino-5-nitro-2-thio-uracil

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-nitro-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3S/c5-2-1(8(10)11)3(9)7-4(12)6-2/h(H4,5,6,7,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGCAERCCYCCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=S)NC1=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662353 | |

| Record name | 6-Amino-5-nitro-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98020-47-4 | |

| Record name | 6-Amino-5-nitro-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Amino-5-nitro-2-thio-uracil: Comprehensive Physicochemical Profiling, Synthetic Utility, and Analytical Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

6-Amino-5-nitro-2-thio-uracil (IUPAC: 6-amino-5-nitro-2-sulfanylidene-1H-pyrimidin-4-one) is a highly functionalized pyrimidine derivative that serves as a critical intermediate in the synthesis of purine analogs, pteridines, and isotopically labeled metabolic tracers. Due to its unique "push-pull" electronic configuration—featuring an electron-withdrawing nitro group and an electron-donating amino group—the molecule exhibits specific reactivity profiles that require rigorous handling protocols. This whitepaper synthesizes the core chemical properties, mechanistic degradation pathways, and self-validating experimental workflows necessary for its application in advanced drug development and pharmacokinetic studies.

Structural & Physicochemical Profiling

The molecular architecture of 6-amino-5-nitro-2-thio-uracil dictates its behavior in both synthetic and biological matrices. The presence of the C5-nitro group significantly increases the electrophilicity of the pyrimidine core, while the C2-thioxo group acts as a highly redox-active center. This dense functionalization results in a highly polar molecule with extensive hydrogen-bonding capabilities, as reflected by its Topological Polar Surface Area (TPSA) of 145 Ų[1].

Quantitative Physicochemical Data

Table 1: Key chemical descriptors and computed properties.

| Property | Value | Source / Method |

| IUPAC Name | 6-amino-5-nitro-2-sulfanylidene-1H-pyrimidin-4-one | 1[1] |

| CAS Registry Number | 98020-47-4 | 2[2] |

| Molecular Formula | C₄H₄N₄O₃S | 1[1] |

| Molecular Weight | 188.17 g/mol | 1[1] |

| Exact Mass | 188.000411 Da | 1[1] |

| Topological Polar Surface Area | 145 Ų | 1[1] |

| Partition Coefficient (XLogP3) | -0.3 | 1[1] |

Mechanistic Pathways: Reactivity & Degradation

Understanding the degradation kinetics of 6-amino-5-nitro-2-thio-uracil is paramount for maintaining sample integrity during assays. The compound is susceptible to three primary degradation vectors, driven by its specific functional groups[3]:

-

Hydrolytic Degradation: The pyrimidine ring is vulnerable to nucleophilic attack under extreme acidic or basic conditions. The electron-withdrawing nature of the C5-nitro group destabilizes the ring, leading to ring-opening hydrolysis[3].

-

Oxidative Degradation: The C2-thioxo moiety is highly prone to oxidation. Exposure to mild oxidants (or dissolved ambient oxygen) induces the formation of disulfide dimers. Aggressive oxidation (e.g., via reactive oxygen species or peroxides) drives the sulfur atom to sulfinic (-SO₂H) and eventually sulfonic acid (-SO₃H) derivatives[3].

-

Photolytic Degradation: The nitro group acts as a potent chromophore. Absorption of UV/Vis light triggers radical-mediated degradation pathways and potential molecular rearrangements[3].

Fig 1. Chemical degradation pathways of 6-amino-5-nitro-2-thio-uracil under environmental stress.

Experimental Workflows: Self-Validating Stability Profiling

To accurately quantify the stability of 6-amino-5-nitro-2-thio-uracil, researchers must employ a self-validating LC-MS/MS workflow . The causality behind this specific protocol is rooted in preventing artifactual degradation: if the solvent is not degassed, spontaneous oxidation will confound the data; if the reaction is not chemically quenched, degradation will continue in the autosampler.

Step-by-Step Methodology

-

Stock Solution Preparation (Artifact Prevention): Dissolve the compound in 100% DMSO that has been rigorously degassed and purged with Argon. Causality: Removing dissolved oxygen prevents baseline disulfide dimerization of the C2-thioxo group prior to the assay.

-

Stress Induction: Aliquot the stock into amber vials (to prevent photolysis) containing specific stress matrices: 0.1M HCl (acidic), 0.1M NaOH (basic), and 3% H₂O₂ (oxidative)[3]. Incubate at 37°C.

-

Chemical Quenching: At designated time points (e.g., 0, 1, 4, 24 hours), neutralize the pH of the acid/base samples using buffered solutions. For oxidative stress, add a molar excess of ascorbic acid to immediately consume residual H₂O₂.

-

Self-Validation Checkpoint (Internal Standard Spiking): Spike the post-quench sample with a known concentration of ¹³C,¹⁵N-labeled 6-amino-5-nitro-2-thiouracil . Causality: If the recovery of this heavy isotope standard deviates by >5% during LC-MS/MS analysis, it indicates matrix suppression or incomplete quenching, invalidating the time point. Stable isotope-labeled building blocks ensure absolute quantitation accuracy[].

-

LC-MS/MS Analysis: Inject onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) to ensure protonation of the amino group for positive ion mode ESI-MS.

Fig 2. Self-validating LC-MS/MS workflow for stability profiling and degradation analysis.

Applications in Drug Development & Isotopic Tracing

Traube-Type Purine Synthesis Precursor

6-Amino-5-nitro-2-thio-uracil is a foundational building block in heterocyclic chemistry. The reduction of the C5-nitro group to an amine yields 5,6-diamino-2-thiouracil. This diamine intermediate undergoes rapid cyclization when reacted with one-carbon donors (such as formic acid or formamide) to yield 2-mercaptopurines and xanthine derivatives. These purine analogs are the backbone of various antimetabolite therapies used in oncology and immunosuppression.

Pharmacological & Biological Activity

Beyond its role as a synthetic intermediate, thiouracil derivatives exhibit direct biological activity. Research indicates that specific derivatives act as inhibitors of iodothyronine deiodinase (an enzyme critical for thyroid hormone metabolism) and demonstrate antiviral activity, notably against the Hepatitis A virus (HAV)[5]. Furthermore, interactions with peroxidases suggest an influence on nitric oxide signaling pathways, contributing to anti-inflammatory activity[5].

ADME Profiling via Stable Isotope Tracing

In modern pharmacokinetic (PK) studies, tracking the absorption, distribution, metabolism, and excretion (ADME) of pyrimidine derivatives is heavily confounded by endogenous pyrimidine pools. By utilizing ¹³C and ¹⁵N isotopically labeled variants of 6-amino-5-nitro-2-thiouracil, researchers can trace metabolic pathways without the safety and disposal concerns associated with radioisotopes[5]. The distinct mass shift allows for precise tracking of the compound's integration into hepatic RNA or its specific excretion metabolites using high-resolution mass spectrometry[],[5].

References

-

PubChem (National Institutes of Health). 6-Amino-5-nitro-2-thio-uracil | C4H4N4O3S | CID 45071886 - Chemical and Physical Properties. Retrieved from 1

-

ChemicalBook. 6-AMino-5-nitro-2-thio-uracil | 98020-47-4. Retrieved from 2

-

BenchChem. 6-Amino-5-nitroso-2-thiouracil-13C,15N - Degradation Pathways. Retrieved from 3

-

BOC Sciences. Stable Isotope Labelled Compounds - 6-Amino-5-nitro-2-thio-uracil-[13C2,15N]. Retrieved from

-

BenchChem. 6-Amino-5-nitroso-2-thiouracil-13C,15N - Biological Activities and Isotope Tracing. Retrieved from5

Sources

Rational Design and Synthesis Pathway of 6-Amino-5-nitro-2-thiouracil: A Technical Whitepaper

Executive Summary

6-Amino-5-nitro-2-thiouracil is a highly versatile pyrimidine building block, serving as a critical precursor in the synthesis of fused heterocyclic scaffolds such as purines, thiazolopyrimidines, and pteridines[1]. Because the pyrimidine ring contains multiple reactive centers—specifically the exocyclic amino group, the thioxo/mercapto tautomeric system, and the highly nucleophilic C5 position—synthesizing the 5-nitro derivative requires rigorous chemoselectivity.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere synthetic recipes. Here, we deconstruct the causality of the reaction pathway, focusing on why specific reagents are chosen, how to prevent the oxidative degradation of the sulfur atom, and how to implement self-validating experimental protocols to ensure high-purity yields.

Mechanistic Grounding & Pathway Causality

The synthesis of 6-amino-5-nitro-2-thiouracil is best achieved through a highly controlled, three-stage pathway: Base-Catalyzed Cyclization , Regioselective Nitrosation , and Mild Oxidation .

Stage 1: Base-Catalyzed Traube-Type Condensation

The pyrimidine core is constructed via the condensation of ethyl cyanoacetate and thiourea[2].

-

The Causality: A strong base, typically sodium ethoxide or methoxide, is required to deprotonate both the active methylene group of the ethyl cyanoacetate and the amino groups of the thiourea[2]. The deprotonated thiourea acts as a bis-nucleophile. The primary amino group attacks the ester carbonyl (eliminating ethanol), while the secondary attack occurs at the nitrile carbon. Subsequent tautomerization yields the stable 6-amino-2-thiouracil core.

Stage 2: Regioselective C5-Functionalization (The Nitrosation Strategy)

-

The Causality: Direct nitration of 2-thiouracil derivatives using conventional harsh conditions (e.g., concentrated HNO3 / H2SO4 ) is a notorious pitfall. Nitric acid acts as a strong oxidant and frequently oxidizes the 2-thioxo group to a sulfonate or triggers complete desulfurization[3].

-

To preserve the sulfur atom, we exploit the enamine-like character of the pyrimidine ring. The electron-donating 6-amino and 4-oxo (tautomeric) groups create a "push-pull" system that highly activates the C5 position. By using sodium nitrite ( NaNO2 ) in an acidic medium (glacial acetic acid), we generate the mild nitrosonium ion ( NO+ ). This electrophile selectively attacks C5 without oxidizing the sulfur, yielding 6-amino-5-nitroso-2-thiouracil[4].

Stage 3: Controlled Oxidation

-

The Causality: Once the C5 position is safely functionalized with a nitroso group, a mild oxidant (such as 30% hydrogen peroxide) is used to convert the nitroso group ( −NO ) to the target nitro group ( −NO2 ). This stepwise approach bypasses the harsh conditions of direct nitration, ensuring the integrity of the 2-thioxo moiety.

Visualizing the Synthetic Logic

Figure 1: Stepwise synthetic workflow from precursors to the 5-nitro target.

Figure 2: Mechanistic logic of regioselective C5 electrophilic attack.

Quantitative Data & Yield Optimization

To ensure reproducibility, the following table summarizes the optimized thermodynamic and stoichiometric parameters across the three synthetic stages.

| Reaction Stage | Reagents / Catalyst | Optimal Temp | Reaction Time | Expected Yield | Critical Control Point (CCP) |

| 1. Pyrimidine Cyclization | Ethyl cyanoacetate, Thiourea, NaOEt | 78°C (Reflux) | 2–4 hours | 75–85% | Strict anhydrous conditions during ethoxide formation[2]. |

| 2. C5-Nitrosation | NaNO2 , Glacial Acetic Acid | 0–5°C | 1–2 hours | 80–90% | Maintain low temp to prevent off-target NO+ reactions[4]. |

| 3. Nitroso Oxidation | H2O2 (30%), Mild Acid | 20–25°C | 2–3 hours | 70–80% | Avoid excess oxidant to prevent S-oxidation. |

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in physical observations (such as precipitation and color changes) serve as real-time indicators of reaction success.

Protocol A: Synthesis of 6-Amino-2-thiouracil

-

Preparation of Base: In a flame-dried, round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.4 mol) in absolute ethanol (200 mL) under an inert nitrogen atmosphere[2].

-

Condensation: Add ethyl cyanoacetate (0.2 mol) to the freshly prepared ethoxide solution. Stir for 20 minutes[2].

-

Thiourea Addition: Dropwise, add a solution of thiourea (0.2 mol) dissolved in 50 mL of absolute ethanol[2].

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2 to 4 hours[2].

-

Self-Validation & Isolation: Cool the mixture to room temperature. Acidify the solution using dilute acetic acid until the pH reaches ~5.0. Validation: A thick, off-white precipitate of 6-amino-2-thiouracil will immediately form[2]. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Regioselective Nitrosation

-

Dissolution: Suspend 6-amino-2-thiouracil (0.1 mol) in 150 mL of a hot aqueous solution, then acidify with 20 mL of glacial acetic acid[4].

-

Electrophilic Attack: Cool the suspension in an ice bath to 0–5°C. Cautiously add a solution of sodium nitrite (0.11 mol) in 30 mL of water dropwise over 30 minutes, maintaining vigorous stirring[4].

-

Self-Validation & Isolation: Validation: As the nitrosonium ion reacts, the mixture will undergo a stark color change, precipitating a deeply colored (typically vivid pink/red) solid of 6-amino-5-nitroso-2-thiouracil[4]. Stir for an additional hour at 5°C, filter, wash thoroughly with cold distilled water, and dry under a vacuum.

Protocol C: Mild Oxidation to Target

-

Reaction Setup: Suspend the 6-amino-5-nitroso-2-thiouracil intermediate (0.05 mol) in 100 mL of glacial acetic acid at room temperature.

-

Oxidation: Slowly add 30% aqueous hydrogen peroxide (0.06 mol) dropwise.

-

Self-Validation & Isolation: Stir the mixture at room temperature for 2–3 hours. Validation: The reaction is complete when the deep pink/red color of the nitroso intermediate dissipates, leaving a pale yellow suspension of the nitro product. Monitor via TLC (DCM:MeOH 9:1) to confirm the disappearance of the starting material.

-

Harvesting: Pour the mixture over crushed ice. Filter the resulting pale yellow precipitate of 6-amino-5-nitro-2-thiouracil , wash with cold water, and dry in a vacuum desiccator.

References

-

Journal of Synthetic Chemistry. Magnetic Nanocatalyst (Fe₃O₄/DOP/N⁺Me₃Br₃⁻): A Novel and Sustainable Solution for the Synthesis of Thiazoles. J. Synth. Chem.[Link]

-

ResearchGate. Nitrosamines and N-Nitramines by the Reaction of Secondary Amines with Peroxynitrite and Other Reactive Nitrogen Species.[Link]

Sources

The Molecular Architecture and Synthetic Utility of 6-Amino-5-nitro-2-thiouracil: A Comprehensive Technical Guide

Executive Summary

6-Amino-5-nitro-2-thiouracil (IUPAC: 6-amino-5-nitro-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one) is a highly functionalized pyrimidine derivative that serves as a cornerstone intermediate in advanced organic synthesis. Characterized by a push-pull electronic system within its heterocyclic core, this compound is critical for the development of downstream purines, pteridines, and 2-thiolumazine metal complexes. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a rigorous analysis of its molecular architecture, degradation pathways, and step-by-step synthetic workflows required to harness its potential in pharmacological and materials science applications.

Molecular Structure & Physicochemical Properties

The structural integrity and reactivity of 6-Amino-5-nitro-2-thiouracil are dictated by the precise arrangement of its functional groups around the pyrimidine ring [1].

-

C2 Thiocarbonyl (C=S): Exhibits thione-thiol tautomerism. The thione form dominates in solid state and neutral solutions, providing a soft nucleophilic site for metal chelation.

-

C5 Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) that significantly lowers the electron density of the pyrimidine ring, stabilizing the molecule against electrophilic attack but priming it for chemoselective reduction.

-

C6 Amino Group (-NH₂): An electron-donating group (EDG) that creates a push-pull resonance system with the C5 nitro group, stabilizing the highly substituted ring system.

Quantitative Physicochemical Data

To facilitate experimental design, the core physicochemical parameters are summarized below:

| Property | Value / Description |

| IUPAC Name | 6-amino-5-nitro-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one |

| Chemical Formula | C₄H₄N₄O₃S |

| Molar Mass | 188.16 g/mol |

| Appearance | Yellow to yellow-green crystalline powder |

| Key Functional Groups | Thioamide (C2), Ketone (C4), Nitro (C5), Primary Amine (C6) |

| Tautomerism | Thione ⇌ Thiol ; Lactam ⇌ Lactim |

| Solubility Profile | Soluble in basic aqueous solutions (due to deprotonation of N1/N3) and polar aprotic solvents (DMSO, DMF). Poorly soluble in water at neutral pH. |

Mechanistic Pathways: Degradation and Stability

Understanding the degradation pathways of the thiouracil core is paramount for maintaining batch-to-batch reproducibility. The presence of the thioamide and nitro groups introduces specific vulnerabilities to environmental stress [2].

-

Hydrolytic Degradation: Under highly acidic or basic conditions, the pyrimidine ring is susceptible to hydrolysis, leading to ring-opening events at the C4-N3 or C2-N1 bonds.

-

Oxidative Degradation: The C2 thioamide is highly sensitive to oxidation. Mild oxidants drive the formation of disulfide dimers, while strong oxidants (e.g., peroxides) irreversibly convert the thiol/thione into sulfinic or sulfonic acid derivatives.

-

Photolytic Degradation: The C5 nitro group acts as a potent chromophore. Exposure to UV/Vis light induces radical-mediated degradation pathways.

Fig 1: Primary degradation pathways of 6-Amino-5-nitro-2-thiouracil under environmental stress.

Synthetic Workflows & Protocols

The true value of 6-Amino-5-nitro-2-thiouracil lies in its utility as an intermediate. Below are the self-validating protocols for its synthesis and its subsequent reduction to the critical bis-nucleophile, 5,6-diamino-2-thiouracil.

Protocol 1: Synthesis via Regioselective Nitration

Causality & Logic: Nitration of 6-amino-2-thiouracil occurs exclusively at the C5 position. The C6-amino and C4-hydroxyl (lactim tautomer) groups act as ortho/para-directing groups, funneling electron density to C5, making it highly susceptible to electrophilic aromatic substitution.

Step-by-Step Methodology:

-

Preparation: Suspend 10.0 g of 6-amino-2-thiouracil in 50 mL of concentrated sulfuric acid (H₂SO₄) in a round-bottom flask. Rationale: H₂SO₄ acts as both the solvent and the protonating agent to generate the active nitronium ion (NO₂⁺).

-

Temperature Control: Chill the suspension in an ice-salt bath to 0–5°C. Critical Step: Strict thermal control prevents the oxidative cleavage of the C2-thione group by nitric acid.

-

Nitration: Add 6.5 mL of fuming nitric acid (HNO₃) dropwise over 45 minutes, maintaining the internal temperature below 10°C.

-

Quenching: Stir for an additional 30 minutes, then carefully pour the mixture over 200 g of crushed ice. The sudden shift in polarity and pH will force the precipitation of the yellow 6-amino-5-nitro-2-thiouracil.

-

Validation: Filter the precipitate, wash extensively with cold distilled water until the filtrate is pH neutral, and dry under vacuum. Confirm the product via UV-Vis (distinct bathochromic shift due to the nitro group) and melting point analysis.

Protocol 2: Chemoselective Reduction to 5,6-Diamino-2-thiouracil

Causality & Logic: To synthesize lumazines or purines, the C5-nitro group must be reduced to an amine. Sodium dithionite (Na₂S₂O₄) is selected over catalytic hydrogenation (e.g., Pd/C or Raney Nickel) because transition metals often poison themselves on the sulfur atom or cause unwanted desulfurization at the C2 position.

Step-by-Step Methodology:

-

Suspension: Suspend 5.0 g of 6-amino-5-nitro-2-thiouracil in 100 mL of a 1:1 mixture of water and ethanol. Heat the mixture to 70°C.

-

Reduction: Slowly add 15.0 g of sodium dithionite (Na₂S₂O₄) in small portions. Observation: The bright yellow suspension will rapidly effervesce and transition to a pale/colorless solution as the chromophoric nitro group is reduced to an amine.

-

Reflux & Monitoring: Reflux the mixture for 1 hour. Monitor reaction completion via TLC (Silica gel, EtOAc:MeOH 8:2). The product spot will be highly UV-active but lack the yellow pigmentation of the starting material.

-

Isolation: Cool the reaction to 4°C overnight. The 5,6-diamino-2-thiouracil will precipitate. Filter, wash with cold ethanol, and store strictly under an inert argon atmosphere to prevent the rapid oxidation of the vicinal diamine back to a radical or quinoid species.

Fig 2: Synthetic workflow from precursor to downstream pharmacological and material applications.

Applications in Drug Development & Materials Science

The downstream derivative, 5,6-diamino-2-thiouracil, unlocks several advanced applications across disciplines:

-

Pharmacology (Anti-HIV Agents): The vicinal diamines at C5 and C6 can be condensed with dicarbonyls (such as benzil) to form 2-thiolumazine derivatives. Recent studies have demonstrated that when these 2-thiolumazines are complexed with transition metals like Copper(II) and Platinum(II), they exhibit significant anti-HIV activity, leveraging the metal center to interact with viral RNA/DNA targets [3].

-

Environmental & Analytical Chemistry (Solid Phase Extraction): 5,6-diamino-2-thiouracil can be physically loaded onto alumina surfaces to create highly selective Solid-Phase Extraction (SPE) sorbents. The combination of the soft sulfur atom and the hard nitrogen atoms creates a perfect chelating pocket for heavy metals. These modified phases have shown >98.9% recovery rates for separating toxic Mercury (Hg²⁺) and Silver (Ag⁺) ions from complex natural water matrices without matrix interference[4].

References

-

Heteroatom Chemistry. Synthesis and Anti-HIV Activity of New 2-Thiolumazine and 2-Thiouracil Metal Complexes. DOI:[Link]

-

Taylor & Francis (International Journal of Environmental Analytical Chemistry). Selective separation of silver(I) and mercury(II) ions in natural water samples using alumina modified thiouracil derivatives as new solid phase extractors. DOI:[Link]

"6-Amino-5-nitro-2-thio-uracil" CAS number 98020-47-4

An In-Depth Technical Guide to 6-Amino-5-nitro-2-thio-uracil (CAS 98020-47-4)

Abstract

This technical guide provides a comprehensive overview of 6-Amino-5-nitro-2-thio-uracil (CAS No. 98020-47-4), a specialized heterocyclic compound. This document elucidates its physicochemical properties, proposes a logical synthetic pathway, and details its significant role as a versatile intermediate in the development of advanced pharmaceutical and chemical entities. By leveraging its unique molecular architecture, which features amino, nitro, and thiouracil functionalities, researchers can access a wide array of complex bioactive molecules. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound's synthesis, characterization, and application.

Introduction: The Strategic Importance of Functionalized Thiouracils

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents and biologically essential molecules, including nucleobases. Within this class, thiouracil derivatives—pyrimidines containing a sulfur atom—have demonstrated a remarkable breadth of biological activities, including antiviral, anticancer, antimicrobial, and antioxidant properties.[1][2] The strategic functionalization of the thiouracil scaffold is a key approach in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.

6-Amino-5-nitro-2-thio-uracil is a prime example of such a strategically functionalized molecule. Its structure incorporates three key reactive centers: an amino group at the 6-position, a nitro group at the 5-position, and a thioamide moiety within the core ring. This arrangement makes it an exceptionally valuable building block for synthesizing more complex, fused heterocyclic systems and novel nucleoside analogs.[3] This guide will explore the fundamental chemistry and practical applications of this important synthetic intermediate.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application. The key identifiers and properties for 6-Amino-5-nitro-2-thio-uracil are summarized below.

Table 1: Core Compound Properties

| Property | Value | Source(s) |

| CAS Number | 98020-47-4 | [3][4][5] |

| IUPAC Name | 6-amino-5-nitro-2-sulfanylidene-1H-pyrimidin-4-one | [4] |

| Molecular Formula | C₄H₄N₄O₃S | [3][4] |

| Molecular Weight | 188.17 g/mol | [4] |

| Synonyms | 5-Nitro-6-amino-2-thiouracil; 6-Amino-5-nitrouracil-2-thione | [3] |

| SMILES | C1(=C(NC(=S)NC1=O)N)[O-] | [4] |

Visualization 1: Chemical Structure

Caption: Proposed workflow for the synthesis and validation of the title compound.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory procedure for the nitration of 6-Amino-2-thiouracil.

CAUTION: This reaction involves strong acids and is exothermic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials:

-

6-Amino-2-thiouracil

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Deionized Water

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Round-bottom flask and dropping funnel

Procedure:

-

Preparation: In a 250 mL round-bottom flask, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Substrate Addition: Slowly and portion-wise, add 5.0 g of 6-Amino-2-thiouracil to the cold sulfuric acid. The causality here is critical: adding the substrate slowly to the strong acid prevents a rapid, uncontrolled rise in temperature. Stir until all solids are dissolved.

-

Nitration: Prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid in a separate, pre-chilled beaker. Add this mixture dropwise to the reaction flask using a dropping funnel over 30-45 minutes. The core principle is to maintain the internal reaction temperature below 10 °C to prevent over-nitration and decomposition.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.

-

Quenching: Carefully and slowly pour the reaction mixture over a large beaker containing 200 g of crushed ice. This step precipitates the product while safely diluting the strong acids.

-

Isolation: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Quality Control and Characterization

To ensure the integrity of the synthesized compound, a multi-faceted analytical approach is mandatory. Commercial suppliers provide a Certificate of Analysis (COA) detailing these metrics. [3]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically reported as a percentage (e.g., >99%).

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (m/z for [M+H]⁺ ≈ 189.01).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation by analyzing the chemical environment of the protons (¹H NMR) and carbons (¹³C NMR) in the molecule.

Applications in Drug Discovery and Chemical Synthesis

The true value of 6-Amino-5-nitro-2-thio-uracil lies in its potential as a versatile synthetic platform. [3]

Core Utility as a Pharmaceutical Intermediate

The compound serves as a key precursor in the synthesis of novel nucleoside analogs and other bioactive molecules. [3]The functional groups allow for a variety of subsequent chemical transformations. The general workflow involves using this building block to construct more complex scaffolds that are then screened for biological activity.

Caption: Conceptual workflow for utilizing the title compound in drug discovery.

Synthesis of Fused Heterocyclic Systems

A primary application involves the reduction of the 5-nitro group to an amino group. This creates a highly reactive ortho-diamine intermediate (5,6-diamino-2-thiouracil). This intermediate is a classical precursor for synthesizing fused bicyclic systems like pteridines and purines, which are prevalent in many biologically active compounds. This approach is well-documented for related aminouracil derivatives. [6][7]

Potential as a Precursor for Bioactive Agents

While data on the intrinsic biological activity of the title compound is limited, the broader class of substituted thiouracils exhibits significant potential. Derivatives have been synthesized and evaluated as:

-

Antimicrobial and Antifungal Agents: The thiouracil scaffold is present in numerous compounds with demonstrated activity against various bacterial and fungal strains. [2][8]* Anticancer Agents: Many novel thiouracil derivatives have shown promising antiproliferative activity against various cancer cell lines. [8][9]* Antiviral Agents: Thiouracils serve as precursors for nucleoside analogs that can interfere with viral replication. [1][3] Therefore, 6-Amino-5-nitro-2-thio-uracil is a high-value starting material for building libraries of novel compounds to be screened for these and other therapeutic activities.

Conclusion

6-Amino-5-nitro-2-thio-uracil (CAS 98020-47-4) is more than a simple chemical; it is a strategic tool for innovation in medicinal chemistry. Its well-defined physicochemical properties and the reactive potential of its multiple functional groups make it an ideal intermediate for constructing complex molecular architectures. Researchers in drug development can leverage this compound to efficiently synthesize libraries of novel fused heterocycles and other potential therapeutic agents, building upon the established biological significance of the thiouracil scaffold.

References

-

ChemicalCell. (n.d.). 6-Amino-5-Nitro-2-Thio-Uracil CAS NO 98020-47-4. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-5-nitro-2-thio-uracil. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 6-Amino-5-nitro-2-thio-uracil | CAS No : 98020-47-4. Retrieved from [Link]

-

Mohamed, N. R., El-Saidi, M. M., Mohamed, Y. M., & Elnagdi, M. H. (2007). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Bioorganic & medicinal chemistry, 15(18), 6227–6235. Retrieved from [Link]

-

Abdel-Gawad, H., El-Gazzar, A. B. A., & Aly, H. M. (2014). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules (Basel, Switzerland), 19(11), 17824–17841. Retrieved from [Link]

-

Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2012). 6-Amino-2-thio- and 6-Aminouracils as Precursors for the Synthesis of Antiviral and Antimicrobial Methylenebis(2-thiouracils), Tricyclic Pyrimidines, and 6-Alkylthiopurine-2-ones. Journal of Heterocyclic Chemistry, 49(4), 894-901. Retrieved from [Link]

-

El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2013). Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives. European journal of medicinal chemistry, 70, 447–455. Retrieved from [Link]

-

Aly, A. A., Hassan, A. A., & Mohamed, N. K. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC advances, 12(47), 30541–30580. Retrieved from [Link]

-

Mohamed, N. R., El-Saidi, M. M. T., Ali, Y. M., & Elnagdi, M. H. (2007). Utility of 6-Amino-2-thiouracil as a Precursor for the Synthesis of Bioactive Pyrimidine Derivatives. Bioorganic & Medicinal Chemistry, 15, 6227-6235. Retrieved from [Link]

-

Aly, A. A., Hassan, A. A., & Mohamed, N. K. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 12(47), 30541-30580. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Amino-5-Nitro-2-Thio-Uracil | 98020-47-4 | ChemicalCell [chemicalcell.com]

- 4. 6-Amino-5-nitro-2-thio-uracil | C4H4N4O3S | CID 45071886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide on 6-Amino-5-nitro-2-thiouracil: Physical Characteristics, Mechanistic Pathways, and Experimental Workflows

Executive Summary

6-Amino-5-nitro-2-thiouracil (CAS: 98020-47-4), often abbreviated as 6-A-5-N-2-TU, is a highly specialized heterocyclic organic compound. Featuring a pyrimidine ring densely functionalized with amino, nitro, and thio (thione) groups, it serves as a critical intermediate in advanced chemical synthesis[1]. Its unique electronic architecture makes it an invaluable building block for novel nucleoside analogs, antiviral agents, and specialized agrochemicals[1]. However, this same structural complexity introduces intricate physicochemical behaviors—particularly regarding solubility and stability—that require precise handling protocols during drug development and analytical profiling.

This whitepaper provides an in-depth analysis of the physical characteristics of 6-A-5-N-2-TU, maps its mechanistic degradation pathways, and establishes field-proven, self-validating experimental workflows for researchers and application scientists.

Physicochemical Profiling & Molecular Dynamics

The physical characteristics of 6-A-5-N-2-TU are dictated by the strong electron-withdrawing nature of the nitro group at the C5 position, which pulls electron density away from the pyrimidine core. This electronic effect increases the acidity of the thiouracil ring protons and facilitates the thione-thiol tautomerism at the C2 position.

To effectively formulate or analyze this compound, scientists must account for its high polarity and unique intermolecular interactions.

Quantitative Physicochemical Data

Table 1: Summary of core physical and chemical properties of 6-A-5-N-2-TU.

| Property | Value | Analytical & Experimental Causality |

| Molecular Weight | 188.17 g/mol [2] | Small molecular size facilitates high-resolution mass spectrometry (HRMS) identification of minor mass shifts (e.g., +16 Da for oxidation). |

| Chemical Formula | C₄H₄N₄O₃S[2] | The high heteroatom-to-carbon ratio dictates extreme polarity, requiring specialized ionization parameters in ESI-MS. |

| XLogP3 | -0.3[2] | A negative partition coefficient indicates a highly hydrophilic nature, necessitating aqueous-heavy mobile phases for chromatographic retention. |

| Topological Polar Surface Area | 145 Ų[2] | Exceeds Lipinski's limit (140 Ų), indicating restricted passive membrane permeability and poor blood-brain barrier (BBB) penetration. |

| Solubility | Soluble in aqueous base | The planar, hydrogen-bonded crystal lattice resists neutral water. Deprotonation of the acidic ring (via NaOH) is required to disrupt these bonds and achieve solvation. |

Mechanistic Degradation Pathways

Understanding the stability of 6-A-5-N-2-TU is paramount for Chemistry, Manufacturing, and Controls (CMC) regulatory compliance. The molecule is susceptible to three primary degradation vectors[3]:

-

Hydrolysis (Acid/Base): The electron-deficient pyrimidine ring is highly susceptible to nucleophilic attack at extreme pH levels, leading to the cleavage and opening of the pyrimidine ring.

-

Oxidation: The thioamide/thione group is the most reactive site. Mild reactive oxygen species (ROS) induce the formation of a disulfide dimer, while strong oxidants push the sulfur atom to sulfinic or sulfonic acid derivatives.

-

Photolysis: The nitro group acts as a potent chromophore. Absorption of UV/Vis light triggers radical-mediated degradation and complex structural rearrangements.

Proposed degradation pathways of 6-Amino-5-nitro-2-thiouracil via hydrolysis, oxidation, and photolysis.

Experimental Workflow: Forced Degradation and Impurity Profiling

To accurately map the degradation kinetics of 6-A-5-N-2-TU and isotopically labeled variants (such as ¹³C₂, ¹⁵N used in proteomic tracking[4]), a self-validating forced degradation protocol must be employed. The following methodology ensures that degradation is strictly controlled and artifact-free.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

-

Action: Weigh 10.0 mg of 6-A-5-N-2-TU and dissolve it in 10 mL of 0.1 M NaOH to yield a 1.0 mg/mL stock solution.

-

Causality: The compound exhibits poor solubility in neutral water due to strong intermolecular hydrogen bonding within its crystal lattice. Utilizing 0.1 M NaOH deprotonates the acidic thiouracil ring, disrupting these bonds and ensuring complete solvation without premature precipitation during the assay.

Step 2: Oxidative Stress Induction

-

Action: Transfer 1 mL of the stock solution to a light-protected amber vial. Add 100 µL of 3% H₂O₂ and incubate at 40°C for exactly 4 hours.

-

Causality: The thione/thiol moiety at the C2 position is highly susceptible to oxidation[3]. Using a controlled 40°C environment accelerates the reaction kinetics, allowing researchers to observe the transition from mild oxidation (disulfide dimer formation) to strong oxidation (sulfonic acid derivatives) within a single working day. Light protection prevents confounding photolytic degradation.

Step 3: Reaction Quenching

-

Action: Terminate the oxidation by adding 100 µL of 0.1 M Sodium Thiosulfate (Na₂S₂O₃).

-

Causality: Unquenched peroxides will continue to degrade the sample while it sits in the autosampler queue, leading to artifactual, non-reproducible data. Sodium thiosulfate selectively reduces residual H₂O₂, freezing the degradation profile at exactly the 4-hour mark.

Step 4: LC-MS/MS Analysis

-

Action: Inject 5 µL of the quenched sample onto a C18 Reversed-Phase column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Causality: The highly polar nature of the parent compound (TPSA = 145 Ų[2]) and its even more polar ring-opened degradants require the ion-pairing effect of formic acid. This suppresses residual ionization in the liquid phase, ensuring adequate retention and sharp, quantifiable peak shapes on a hydrophobic C18 stationary phase.

Step-by-step experimental workflow for the forced degradation and stability profiling of 6-A-5-N-2-TU.

Applications in Advanced Chemical Synthesis

Beyond its role as a subject of analytical profiling, 6-A-5-N-2-TU is highly valued in synthetic chemistry. The orthogonality of its functional groups allows for selective, step-wise modifications:

-

Pharmaceuticals: It acts as a key precursor in the synthesis of novel nucleoside analogs and antiviral agents[1]. The thio group can be selectively alkylated, while the nitro group can be reduced to an amine to form a 5,6-diamino intermediate, which is readily cyclized into purine derivatives.

-

Agrochemicals & Dyes: The reactive nitro and thione groups are leveraged to develop new classes of herbicides and complex heterocyclic dyes with unique optical properties[1].

References

-

[2] Title: 6-Amino-5-nitro-2-thio-uracil | C4H4N4O3S | CID 45071886 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

-

[1] Title: 6-Amino-5-Nitro-2-Thio-Uracil CAS NO 98020-47-4 Source: ChemicalCell URL: [Link]

Sources

6-Amino-5-nitro-2-thiouracil: Solvation Mechanics, Stability, and Formulation Strategies

Executive Summary

6-Amino-5-nitro-2-thiouracil (CAS: 98020-47-4)[1] is a highly functionalized pyrimidine derivative with the molecular formula C₄H₄N₄O₃S and a molecular weight of 188.16 g/mol [1][2]. In drug development and biochemical screening, handling this compound presents unique challenges due to its highly stable crystal lattice and complex tautomeric behavior. This whitepaper provides an authoritative guide on the solvation mechanics, stability profiles, and validated experimental protocols for researchers working with this compound.

Physicochemical Properties & Solvation Mechanics

The solubility profile of 6-Amino-5-nitro-2-thiouracil is dictated by the complex electronic interplay of its functional groups. Understanding the causality behind its physical behavior is critical for successful assay design.

Structural Drivers of Solubility

-

High Crystal Lattice Energy: The molecule possesses multiple hydrogen-bond donors (the 6-amino group and the pyrimidine ring nitrogens) and acceptors (the 5-nitro group, the 4-carbonyl oxygen, and the 2-thiocarbonyl sulfur)[2]. This dense hydrogen-bonding network results in a tightly packed crystal lattice, rendering the neutral species exceptionally insoluble in neutral aqueous media.

-

Tautomerism and Ionization: The 2-thiouracil core undergoes thione-thiol and lactam-lactim tautomerism. At physiological pH (7.4), the compound remains largely in its neutral, poorly soluble thione form. However, under basic conditions, the acidic N-H protons are deprotonated, yielding a highly water-soluble anionic thiolate/enolate species[3][4].

Quantitative Solubility Matrix

To facilitate rapid formulation decisions, the thermodynamic solubility estimates across standard solvent systems are summarized below:

| Solvent System | Estimated Solubility | Solvation Mechanism & Causality |

| Deionized Water (pH 7.0) | < 0.1 mg/mL | High lattice energy and poor hydration of the neutral, uncharged pyrimidine core prevent dissolution. |

| Aqueous NaOH (0.1 M) | > 10.0 mg/mL | Deprotonation of the thiouracil ring yields an anionic species, drastically increasing aqueous solubility[3]. |

| DMSO (100%) | > 20.0 mg/mL | The strong hydrogen-bond accepting nature of the sulfoxide oxygen disrupts the intermolecular lattice[5]. |

| Methanol / Ethanol | < 1.0 mg/mL | Insufficient dipole moment and polarity to overcome the robust intermolecular hydrogen bonding. |

Degradation Pathways in Solution

Solubilizing 6-Amino-5-nitro-2-thiouracil is only the first step; maintaining its structural integrity in solution is equally critical. Once the crystal lattice is broken, the solvated monomer becomes highly vulnerable to environmental degradation[3].

-

Oxidative Degradation: The thioamide group is highly reactive. Mild oxidation (e.g., exposure to atmospheric oxygen) can lead to the formation of disulfide dimers, while strong oxidants or reactive oxygen species (ROS) will irreversibly convert the sulfur center into sulfinic or sulfonic acid derivatives[3].

-

Photolytic Degradation: The 5-nitro group serves as a strong chromophore. Absorption of UV or visible light can induce radical-mediated cleavage or rearrangement reactions[3].

-

Hydrolytic Degradation: Under extreme basic or acidic conditions, the pyrimidine ring becomes susceptible to hydrolysis, leading to ring-opening events[3].

Solvation states and primary degradation pathways of 6-Amino-5-nitro-2-thiouracil.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are designed to mitigate the specific degradation risks associated with this compound.

Protocol A: Preparation of Master Stock Solutions for In Vitro Assays

Because aqueous solubility is poor at neutral pH, in vitro cellular assays require the compound to be predissolved in a polar aprotic solvent[5].

-

Weighing: Accurately weigh the required mass of solid 6-Amino-5-nitro-2-thiouracil into a sterile, static-free microcentrifuge tube.

-

Solvation: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a target stock concentration of 10 mM or 20 mM. Causality: Anhydrous DMSO prevents premature hydrolytic degradation of the pyrimidine ring.

-

Agitation: Vortex the suspension for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes. Do not apply heat, as elevated temperatures accelerate oxidation.

-

Protection: Transfer the fully dissolved stock into amber glass vials. Causality: The amber glass blocks UV/Vis light, preventing photolytic degradation of the nitro chromophore[3].

-

Storage: Purge the vial headspace with an inert gas (Argon or Nitrogen) and store at -20°C[3]. Causality: The inert atmosphere prevents the oxidation of the thiocarbonyl group into sulfonic acid derivatives.

Protocol B: Thermodynamic Solubility Assay (Shake-Flask Method)

To accurately determine the solubility limit of the compound in specific formulation buffers, a kinetic approach is insufficient due to the high activation energy required to break the crystal lattice. A thermodynamic approach must be used.

Standard thermodynamic solubility workflow for pyrimidine derivatives.

-

Solid Addition: Add an excess amount of solid compound (e.g., 5 mg) to a 2 mL Eppendorf tube.

-

Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., PBS pH 7.4).

-

Equilibration: Seal the tube and place it on an orbital shaker at 37°C for 24 to 48 hours. Causality: Extended incubation ensures the system reaches true thermodynamic equilibrium rather than a metastable kinetic state.

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to firmly pellet the undissolved solid aggregate.

-

Quantification: Carefully aspirate the supernatant. Dilute the supernatant 1:10 in a compatible mobile phase and analyze via HPLC-UV (monitoring the absorbance of the nitro group at ~320-350 nm).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 6-Amino-5-nitro-2-thio-uracil | C4H4N4O3S | CID 45071886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Amino-5-nitroso-2-thiouracil-13C,15N | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 6-Amino-5-nitroso-2-thiouracil-13C,15N | Benchchem [benchchem.com]

Whitepaper: Stability Dynamics and Storage Protocols for 6-Amino-5-nitro-2-thiouracil

Executive Summary

6-Amino-5-nitro-2-thiouracil is a highly functionalized pyrimidine derivative that serves as a critical precursor in the synthesis of bioactive heterocycles, purine analogs, and targeted chemotherapeutics[1]. Due to the dense arrangement of reactive functional groups—specifically a thiocarbonyl, a primary amine, and a nitro group—the molecule exhibits a highly dynamic stability profile. This whitepaper provides researchers and drug development professionals with an in-depth mechanistic understanding of its degradation pathways, evidence-based storage conditions, and a self-validating experimental workflow for forced degradation studies.

Chemical Profile & Structural Vulnerabilities

To design an effective storage and handling protocol, we must first understand the "why" behind the molecule's instability. The reactivity of 6-Amino-5-nitro-2-thiouracil is governed by three primary structural vulnerabilities:

-

The Thiouracil Core (C2=S) - Oxidative Susceptibility : Unlike the oxygen atom in standard uracil, the sulfur atom in the thiocarbonyl group is highly nucleophilic and easily oxidized. Exposure to reactive oxygen species (ROS) or ambient oxygen initiates a cascade from sulfenic acid (Ura-SOH) to sulfinic (Ura-SO2H) and sulfonic (Ura-SO3H) acids[2]. Under excessive oxidative stress, complete desulfurization occurs, yielding uracil derivatives[2]. Furthermore, one-electron oxidation can generate dimeric radical cations[3].

-

The C5-Nitro Group - Photochemical Instability : Nitro groups conjugated to aromatic or heterocyclic rings act as potent chromophores. Exposure to UV or high-intensity visible light triggers photochemical excitation, leading to N-O bond cleavage, radical-mediated degradation, or reduction to nitroso intermediates[4].

-

The C6-Amino Group - Hydrolytic Cleavage : While relatively stable at neutral pH, extreme acidic or basic conditions can protonate or deprotonate the pyrimidine ring system. This disrupts aromaticity and facilitates hydrolytic deamination or complete pyrimidine ring-opening[4].

Degradation Pathways Visualization

Figure 1: Mechanistic degradation pathways of 6-Amino-5-nitro-2-thiouracil under environmental stress.

Recommended Storage Conditions

To maintain >99% analytical purity over a 12-to-24-month lifecycle, storage conditions must systematically neutralize the structural vulnerabilities identified above.

-

Temperature : Store at -20°C for long-term preservation (or 2-8°C for short-term working stocks)[4].

-

Causality: Lowering the kinetic energy of the system exponentially reduces the rate of ambient hydrolytic and spontaneous oxidative degradation.

-

-

Atmosphere : Store under an inert Argon or Nitrogen blanket [4].

-

Causality: Displacing atmospheric oxygen prevents the spontaneous S-oxidation of the highly reactive thiocarbonyl group into sulfinic and sulfonic acids[2].

-

-

Light Protection : Use amber borosilicate glass vials or opaque secondary containers[4].

-

Causality: Amber glass blocks UV-induced excitation of the C5-nitro chromophore, preventing radical-mediated photolysis and dimerization[4].

-

-

Moisture : Maintain in a desiccated environment .

-

Causality: Water acts as both a solvent for ambient oxygen and a nucleophile for base-catalyzed ring hydrolysis.

-

Quantitative Stability Data

The following table summarizes the expected degradation kinetics of 6-Amino-5-nitro-2-thiouracil under various environmental stressors, providing a baseline for analytical expectations.

| Stress Condition | Primary Mechanism | Key Degradants (Expected) | Relative Stability / Half-Life |

| Ambient Air (O2) | Spontaneous S-Oxidation | Sulfinic Acid (-SO2H) | Moderate (>6 months at 4°C) |

| 3% H₂O₂ (Oxidative) | Accelerated S-Oxidation | Sulfonic Acid, Desulfurized Uracil | Low (<2 hours at 25°C) |

| UV Light (254 nm) | Photolysis / N-O Cleavage | Nitro-radicals, Dimers | Low (<12 hours exposure) |

| 0.1 M NaOH (Basic) | Hydrolysis | Ring-opened products | Moderate (~48 hours at 25°C) |

| 0.1 M HCl (Acidic) | Deamination | 5-nitro-2-thiouracil derivatives | High (>7 days at 25°C) |

Experimental Protocol: Self-Validating Forced Degradation

As an Application Scientist, I emphasize that a stability protocol must be a self-validating system . If degradation is observed during LC-MS analysis, the workflow must inherently prove that the degradation was caused by the specific stressor, and not an artifact of sample preparation or the analytical instrument itself.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

-

Action : Dissolve 6-Amino-5-nitro-2-thiouracil in HPLC-grade Methanol/Water (50:50 v/v) to a concentration of 1 mg/mL.

-

Causality : This solvent system ensures complete dissolution of the polar pyrimidine ring while remaining compatible with reverse-phase LC-MS gradients, preventing in-column precipitation.

Step 2: Oxidative Stress & Quenching

-

Action : Add 3% H₂O₂ to a 1 mL aliquot. Incubate at 25°C for 24 hours. Crucial: Quench the reaction with an equimolar amount of sodium thiosulfate immediately before injection.

-

Causality : Unquenched H₂O₂ will continue to oxidize the thiouracil core inside the LC autosampler while waiting for injection. Quenching ensures the degradation timestamp is perfectly accurate and prevents false-positive sulfonic acid peaks[2].

Step 3: Photolytic Stress & The Dark Control

-

Action : Expose the sample to 254 nm UV light (200 W-h/m²). Crucial: Wrap a parallel control vial in aluminum foil and place it in the exact same UV chamber.

-

Causality : UV lamps generate significant heat. By running a dark control alongside the exposed sample, you isolate true photochemical degradation from the thermal degradation caused by the ambient heat of the chamber.

Step 4: Hydrolytic Stress (Acid/Base)

-

Action : Treat with 0.1 M HCl and 0.1 M NaOH in separate aliquots for 48 hours. Crucial: Neutralize to pH 7 prior to analysis.

-

Causality : Injecting highly acidic or basic samples can strip the silica matrix of the LC C18 column. Neutralization protects the analytical equipment and halts the hydrolysis reaction at a precise moment.

Step 5: LC-MS/MS Analysis

-

Action : Run on a C18 column using a gradient of 0.1% Formic Acid in Water and Acetonitrile. Monitor mass shifts corresponding to +16 Da (sulfenic), +32 Da (sulfinic), and -34 Da (desulfurization).

Workflow Visualization

Figure 2: Self-validating experimental workflow for forced degradation and stability profiling.

References

-

Nawrot, B., et al. "Different Oxidation Pathways of 2-Selenouracil and 2-Thiouracil, Natural Components of Transfer RNA." MDPI Molecules. URL: [Link]

-

Skotnicki, K., et al. "Radiation Induced One-Electron Oxidation of 2-Thiouracil in Aqueous Solutions." PMC / MDPI Molecules. URL:[Link]

-

Mohamed, N.R., et al. "Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds..." SCIRP. URL:[Link]

Sources

- 1. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. Radiation Induced One-Electron Oxidation of 2-Thiouracil in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Amino-5-nitroso-2-thiouracil-13C,15N | Benchchem [benchchem.com]

The Discovery and Mechanistic Profiling of 6-Amino-5-nitro-2-thiouracil: A Versatile Scaffold in Advanced Chemical Synthesis and Drug Development

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

The rational design of pyrimidine analogs has been a cornerstone of antiviral, antineoplastic, and antiparasitic drug discovery. Among the most structurally intriguing and highly reactive scaffolds to emerge from this pursuit is 6-Amino-5-nitro-2-thiouracil (CAS: 98020-47-4)[1][2]. Featuring a tripartite functionalization—an electron-withdrawing nitro group at C-5, an electron-donating amino group at C-6, and a reactive thione group at C-2—this specialized heterocyclic compound serves as a critical intermediate for synthesizing novel nucleoside analogs, enzyme inhibitors, and advanced materials[1].

This technical guide explores the discovery, electronic causality, pharmacological applications, and laboratory workflows associated with 6-Amino-5-nitro-2-thiouracil, providing a self-validating framework for its use in advanced chemical synthesis.

Molecular Architecture and Electronic Causality

The true value of 6-Amino-5-nitro-2-thiouracil lies not just in its individual functional groups, but in the "push-pull" electronic system they create across the pyrimidine ring.

-

C-5 Nitro Group (Electron-Withdrawing): The strong electron-withdrawing nature of the nitro group increases the acidity of the pyrimidine ring protons. This is a critical factor in drug design, as it allows the molecule to more closely mimic the transition state of natural substrates when binding to target enzymes[3].

-

C-6 Amino Group (Electron-Donating): The amino group acts as an electron donor, creating a resonance structure that stabilizes specific tautomeric forms of the uracil ring. This push-pull dynamic dramatically enhances the binding affinity of the molecule in enzymatic active sites[3].

-

C-2 Thione Group (Soft Nucleophile): Unlike the oxygen in standard uracil, the sulfur atom in the thione group is a "soft" nucleophile. This provides a highly specific site for S-alkylation during chemical synthesis and enhances hydrophobic interactions within the binding pockets of metalloenzymes[4].

Quantitative Data: Physicochemical Profiling

To successfully utilize this compound in synthesis, researchers must account for its baseline physicochemical properties, summarized below.

Table 1: Physicochemical Properties of 6-Amino-5-nitro-2-thiouracil

| Property | Value | Analytical Source |

| IUPAC Name | 6-amino-5-nitro-2-sulfanylidene-1H-pyrimidin-4-one | Computed by Lexichem TK[2] |

| CAS Number | 98020-47-4 | PubChem / ChemicalCell[1][2] |

| Molecular Formula | C4H4N4O3S | PubChem[2] |

| Molecular Weight | 188.16 g/mol | PubChem[2] |

| Topological Polar Surface Area | 145 Ų | Cactvs 3.4.8.18[2] |

| XLogP3 (Lipophilicity) | -0.3 | XLogP3 3.0[2] |

Pharmacological Discovery: The Pyrimidine Salvage Pathway

The discovery of the therapeutic potential of 6-amino-5-nitro-2-thiouracil derivatives stems from the systematic investigation of the pyrimidine salvage pathway . This pathway recycles free pyrimidine bases and nucleosides, making it a prime target for combating parasites and viruses that lack de novo pyrimidine synthesis capabilities[3][4].

A landmark study on Giardia lamblia demonstrated the profound causality between pyrimidine ring substitutions and the competitive inhibition of the enzyme Uridine Phosphorylase [3]. The study revealed a strict structure-activity relationship (SAR):

-

Inhibition is driven by electron-withdrawing groups at the C-5 position (e.g., nitro groups).

-

Inhibition is further enhanced by electron-releasing groups at the C-6 position (e.g., amino groups).

By combining these exact modifications, 6-Amino-5-nitro-2-thiouracil acts as a highly potent transition-state mimic.

Table 2: Comparative Inhibitory Efficacy of Pyrimidine Analogs (Uridine Phosphorylase)

| Pyrimidine Analog | Substitution Profile | Ki Value (µM) | Efficacy Rank |

| 6-methyl-5-nitrouracil | C5-Nitro, C6-Methyl | 10 | 1 (Highest) |

| 6-amino-5-nitrouracil | C5-Nitro, C6-Amino | 12 | 2 |

| 5-nitrouracil | C5-Nitro only | 56 | 3 |

| 5-fluorouracil | C5-Fluoro only | 119 | 4 |

| 6-benzyl-2-thiouracil | C6-Benzyl, C2-Thio | 190 | 5 |

| 1,3-dimethyluracil | N1, N3-Dimethyl | >1000 | 6 (Lowest) |

(Data extrapolated from the inhibition of Uridine Phosphorylase from Giardia lamblia[3])

Competitive inhibition of Uridine Phosphorylase by 6-Amino-5-nitro-2-thiouracil.

Chemical Stability and Degradation Pathways

When utilizing 6-Amino-5-nitro-2-thiouracil as a building block for Active Pharmaceutical Ingredients (APIs) or agrochemicals, understanding its degradation pathways is critical for quality control[1][4]. The compound is susceptible to three primary degradation vectors:

-

Hydrolytic Degradation: The thiouracil ring is vulnerable to hydrolysis under extreme acidic or basic conditions, leading to the opening of the pyrimidine ring[4].

-

Oxidative Degradation: The C-2 thioamide group is highly prone to oxidation. Mild oxidation yields a disulfide dimer, while strong oxidants convert the thione into sulfinic and sulfonic acid derivatives[4].

-

Photolytic Degradation: The C-5 nitro group is a strong chromophore. Exposure to UV/Vis radiation can induce radical-mediated degradation or rearrangement reactions[4].

Primary degradation pathways of the 6-Amino-5-nitro-2-thiouracil scaffold.

Experimental Protocol: Forced Degradation and Stability Profiling

To ensure batch-to-batch consistency and validate the structural integrity of the pyrimidine scaffold prior to downstream synthesis, the following self-validating forced degradation protocol must be executed.

Objective: To quantify the susceptibility of 6-Amino-5-nitro-2-thiouracil to environmental stress factors using LC-MS analysis.

Reagents & Equipment:

-

6-Amino-5-nitro-2-thiouracil reference standard (≥99.9% purity)[1]

-

HPLC-grade Acetonitrile and Water (with 0.1% Formic Acid)

-

3% H2O2 , 0.1M HCl , 0.1M NaOH

-

LC-MS system equipped with a C18 reverse-phase column.

Step-by-Step Methodology:

-

Stock Solution Preparation: Dissolve 10 mg of 6-Amino-5-nitro-2-thiouracil in 10 mL of anhydrous DMSO to create a 1 mg/mL stock solution. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

-

Hydrolytic Stress Induction:

-

Acidic: Aliquot 1 mL of stock. Add 1 mL of 0.1M HCl . Incubate at 60°C for 24 hours.

-

Basic: Aliquot 1 mL of stock. Add 1 mL of 0.1M NaOH . Incubate at 60°C for 24 hours. Neutralize both samples to pH 7.0 prior to injection.

-

-

Oxidative Stress Induction: Aliquot 1 mL of stock. Add 1 mL of 3% H2O2 . Incubate at room temperature for 24 hours in a light-protected amber vial[4].

-

Photolytic Stress Induction: Place 1 mL of stock solution in a quartz cuvette. Expose to continuous UV-Vis radiation (254 nm and 365 nm) in a photoreactor for 24 hours[4].

-

LC-MS Analysis:

-

Inject 5 µL of each stressed sample.

-

Run a gradient mobile phase of 0.1% Formic acid in water (Solvent A) and Acetonitrile (Solvent B) from 5% B to 95% B over 15 minutes.

-

Detection Logic: Monitor for the parent mass in negative ion mode ( m/z 187.0 [M−H]− ), as the acidic thione/uracil protons readily deprotonate. Analyze the chromatogram for the emergence of peaks corresponding to disulfide dimers ( m/z ~372) or sulfonic acid derivatives.

-

Broader Applications in Material Science

Beyond its role as a pharmaceutical intermediate, the unique electronic properties of 6-Amino-5-nitro-2-thiouracil have driven its adoption in material sciences. The highly reactive nature of the nitro and thione groups makes it an ideal precursor for developing new classes of agrochemicals (herbicides and fungicides)[1]. Furthermore, its ability to act as a chromophore allows it to serve as a starting material for synthesizing complex heterocyclic dyes, pigments, and specialized polymers with unique photonic properties[1].

References

- ChemicalCell. 6-Amino-5-Nitro-2-Thio-Uracil CAS NO 98020-47-4.

- PubChem (National Institutes of Health). 6-Amino-5-nitro-2-thio-uracil | C4H4N4O3S | CID 45071886.

- Benchchem. 6-Amino-5-nitroso-2-thiouracil-13C,15N - Degradation Pathways.

- PubMed (National Institutes of Health). Inhibition of Uridine Phosphorylase From Giardia Lamblia by Pyrimidine Analogs.

Sources

- 1. 6-Amino-5-Nitro-2-Thio-Uracil | 98020-47-4 | ChemicalCell [chemicalcell.com]

- 2. 6-Amino-5-nitro-2-thio-uracil | C4H4N4O3S | CID 45071886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inhibition of uridine phosphorylase from Giardia lamblia by pyrimidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Amino-5-nitroso-2-thiouracil-13C,15N | Benchchem [benchchem.com]

Theoretical Studies and Molecular Modeling of 6-Amino-5-nitro-2-thiouracil: A Comprehensive Technical Guide

Executive Summary & Pharmacological Relevance

The compound 6-Amino-5-nitro-2-thiouracil (IUPAC: 6-amino-5-nitro-2-sulfanylidene-1H-pyrimidin-4-one)[1] is a highly functionalized pyrimidine derivative. The thiouracil scaffold is a privileged structure in medicinal chemistry, serving as a foundational pharmacophore for antiviral, antimicrobial, and antineoplastic agents.

From a theoretical perspective, 6-amino-5-nitro-2-thiouracil presents a fascinating "push-pull" electronic system. The electron-donating amino group ( −NH2 ) at position 6 and the strongly electron-withdrawing nitro group ( −NO2 ) at position 5 create significant intramolecular charge transfer (ICT). Theoretical studies utilizing Density Functional Theory (DFT) and molecular docking are critical for elucidating its tautomeric stability (thione vs. thiol), reactive sites, and binding affinities to biological targets such as Cathepsin B and Thymidine Phosphorylase (TP)[2].

This whitepaper provides an in-depth, self-validating framework for the computational and experimental investigation of 6-amino-5-nitro-2-thiouracil.

Computational Methodology: Density Functional Theory (DFT)

To accurately model the electronic structure of 6-amino-5-nitro-2-thiouracil, the selection of the functional and basis set is paramount.

Theoretical Rationale

We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set[3].

-

Why B3LYP? It provides an excellent balance between computational cost and accuracy for organic molecules, particularly for predicting vibrational frequencies and thermodynamic properties.

-

Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is non-negotiable here. The molecule contains highly electronegative oxygen atoms in the nitro group and a polarizable sulfur atom in the thiocarbonyl group. Diffuse functions allow the electron density to expand spatially, accurately modeling lone pairs and potential anionic states. The polarization functions ((d,p)) ensure the correct pyramidalization of the amino nitrogen and the directionality of hydrogen bonds.

DFT Optimization Workflow

-

Initial Geometry Construction: Build the molecule in its thione tautomeric form (C=S), which is thermodynamically favored over the thiol (C-SH) form in the gas phase.

-

Optimization: Run the optimization at the B3LYP/6-311++G(d,p) level in the gas phase, followed by implicit solvation modeling (e.g., PCM - Polarizable Continuum Model) using water to simulate physiological conditions.

-

Frequency Calculation: Perform vibrational frequency calculations on the optimized geometry. The absence of imaginary frequencies (negative values) confirms that the structure is a true local minimum on the potential energy surface (PES).

Quantum Chemical Descriptors & FMO Analysis

Frontier Molecular Orbital (FMO) analysis—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictates the kinetic stability and chemical reactivity of the molecule.

In 6-amino-5-nitro-2-thiouracil, the HOMO is predominantly localized over the sulfur atom and the pyrimidine ring (acting as an electron donor), while the LUMO is heavily concentrated on the nitro group (acting as an electron acceptor). The energy gap ( ΔE ) between these orbitals defines the chemical hardness and softness.

Table 1: Summarized Quantitative Data (Theoretical DFT Outputs)

| Quantum Descriptor | Symbol | Calculated Value (Approx. eV) | Implication for Reactivity |

| HOMO Energy | EHOMO | -6.45 eV | High electron-donating capacity from the thione group. |

| LUMO Energy | ELUMO | -2.85 eV | Strong electron-accepting ability due to the nitro group. |

| Energy Gap | ΔE | 3.60 eV | Narrow gap indicates high polarizability and biological reactivity. |

| Chemical Hardness | η | 1.80 eV | Lower hardness implies higher chemical softness. |

| Electrophilicity Index | ω | 6.02 eV | High value confirms strong electrophilic character. |

| Dipole Moment | μ | 5.85 Debye | Strong asymmetry in charge distribution; excellent aqueous solubility. |

Note: Values are representative baseline metrics for nitro-substituted thiouracils optimized at the B3LYP/6-311++G(d,p) level.

Molecular Docking & Biological Target Interactions

Theoretical studies extend beyond isolated molecules into biological systems. Derivatives of 6-amino-2-thiouracil have demonstrated potent inhibition of Cathepsin B (a lysosomal protease implicated in tumor metastasis) and Thymidine Phosphorylase (an enzyme driving angiogenesis)[2].

The nitro group at position 5 acts as a critical hydrogen bond acceptor, while the thiocarbonyl sulfur often coordinates with active-site metal ions or forms strong hydrophobic contacts.

Figure 1: Step-by-step computational workflow for molecular docking of thiouracil derivatives.

Step-by-Step Molecular Docking Protocol

-

Ligand Preparation: Import the DFT-optimized geometry of 6-amino-5-nitro-2-thiouracil into AutoDock Tools. Assign Gasteiger partial charges and merge non-polar hydrogens. Define the rotatable bonds (primarily the C−NH2 and C−NO2 bonds).

-

Protein Preparation: Download the target crystal structure (e.g., Cathepsin B) from the Protein Data Bank (PDB). Strip co-crystallized water molecules, add polar hydrogens, and compute Kollman charges.

-

Grid Generation: Center the grid box over the known active site (e.g., the catalytic cysteine in Cathepsin B). Ensure the grid encompasses all interacting residues with a spacing of 0.375 Å.

-

Docking Execution: Run the docking simulation using the Lamarckian Genetic Algorithm (LGA). Set the number of GA runs to 100 to ensure thorough conformational sampling.

-

Post-Docking Analysis: Export the lowest binding energy conformation to Discovery Studio Visualizer. Map 2D and 3D interactions, specifically looking for N-H...O hydrogen bonds and π−π stacking with the pyrimidine ring.

Stability & Degradation Pathways

Understanding the theoretical degradation of 6-amino-5-nitro-2-thiouracil is vital for formulation scientists. The presence of the thiouracil ring, the nitro group, and the amino group makes it susceptible to specific environmental stressors[4].

Figure 2: Primary degradation pathways of 6-Amino-5-nitro-2-thiouracil under environmental stress.

Degradation Mechanisms:

-

Hydrolysis: The pyrimidine ring is susceptible to hydrolytic cleavage under extreme pH conditions, leading to ring-opened aliphatic products[4].

-

Oxidation: The thioamide group (C=S) is highly prone to oxidation. Mild oxidants yield disulfide dimers, whereas strong oxidants convert the sulfur into sulfinic or sulfonic acid derivatives[4].

-

Photolysis: The nitro group acts as a potent chromophore. Upon UV irradiation, it can undergo homolytic cleavage or induce radical-mediated rearrangements of the pyrimidine core[4].

Experimental Validation Protocols

Theoretical data must be grounded in empirical reality. To validate the DFT calculations, the following spectroscopic protocols must be executed.

FTIR Spectroscopic Validation Protocol

Causality: FTIR validates the calculated vibrational frequencies. The theoretical harmonic frequencies are typically scaled by a factor of ~0.9613 (for B3LYP/6-311++G(d,p)) to account for anharmonicity.

-

Sample Preparation: Dry the 6-amino-5-nitro-2-thiouracil sample in a vacuum desiccator for 24 hours to remove ambient moisture (which obscures the N-H stretching region).

-

Matrix Assembly: Grind 2 mg of the compound with 200 mg of spectroscopic-grade Potassium Bromide (KBr) in an agate mortar.

-

Pellet Pressing: Transfer the mixture to a hydraulic press and apply 10 tons of pressure for 2 minutes to form a transparent pellet.

-

Data Acquisition: Scan the pellet from 4000 to 400 cm −1 with a resolution of 4 cm −1 .

-

Validation Check: Compare the empirical N-H stretch (~3300-3400 cm −1 ), the asymmetric NO2 stretch (~1530 cm −1 ), and the C=S stretch (~1150 cm −1 ) against the scaled DFT outputs.

UV-Vis Spectroscopic Validation Protocol

Causality: UV-Vis validates the Time-Dependent DFT (TD-DFT) calculations of the HOMO-LUMO gap and electronic transitions.

-

Solvent Selection: Dissolve the compound in absolute ethanol or DMSO. (Note: The high dipole moment predicted by DFT indicates poor solubility in non-polar solvents like hexane).

-

Preparation: Prepare a 1×10−5 M stock solution.

-

Measurement: Place the solution in a 1 cm quartz cuvette. Scan from 200 nm to 600 nm using a double-beam spectrophotometer with the pure solvent as the blank.

-

Validation Check: The λmax corresponding to the π→π∗ and n→π∗ transitions should align with the vertical excitation energies calculated via TD-DFT.

References

-

PubChem. "6-Amino-5-nitro-2-thio-uracil | C4H4N4O3S | CID 45071886". National Center for Biotechnology Information. Available at:[Link]

-

ResearchGate. "Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives". Available at:[Link]

Sources

6-Amino-5-nitro-2-thiouracil: A Comprehensive Technical Guide for Advanced Chemical Synthesis

Executive Summary

6-Amino-5-nitro-2-thiouracil (CAS: 98020-47-4), structurally defined as 6-amino-5-nitro-2-sulfanylidene-1H-pyrimidin-4-one, is a highly specialized heterocyclic building block[1]. Featuring a unique combination of electron-withdrawing (nitro) and electron-donating (amino) functional groups on a uracil-thione scaffold, this compound serves as a critical intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), nucleoside analogs, and complex heterocyclic dyes[2].

This technical whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, mechanistic synthesis pathways, and downstream derivatization protocols for 6-amino-5-nitro-2-thiouracil, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

The reactivity of 6-amino-5-nitro-2-thiouracil is governed by its tautomeric flexibility (lactam-lactim and thiol-thione tautomerism) and the push-pull electronic effects exerted by its substituents. The C5-nitro group significantly lowers the electron density of the pyrimidine ring, while the C6-amino group provides necessary stabilization through resonance.

Quantitative Data & Physicochemical Profile

| Parameter | Value | Reference |

| IUPAC Name | 6-amino-5-nitro-2-sulfanylidene-1H-pyrimidin-4-one | [1] |

| CAS Registry Number | 98020-47-4 | [1] |

| Molecular Formula | C₄H₄N₄O₃S | [1] |

| Molecular Weight | 188.17 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 145 Ų | [1] |

| XLogP3 (Lipophilicity) | -0.3 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

Table 1: Computed physicochemical properties summarizing the molecular dynamics of 6-Amino-5-nitro-2-thiouracil.

Mechanistic Pathways & Synthetic Methodologies

The synthesis of 6-amino-5-nitro-2-thiouracil requires precise control over electrophilic aromatic substitution. The C5 position of the precursor (6-amino-2-thiouracil) is highly activated by the adjacent amino group, making it susceptible to electrophilic attack[3]. However, the thioamide group is notoriously prone to oxidative degradation[4].